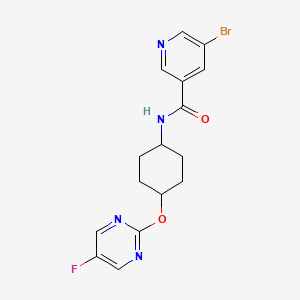
5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a useful research compound. Its molecular formula is C16H16BrFN4O2 and its molecular weight is 395.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a complex organic compound that exhibits significant biological activity, particularly in the context of cancer therapeutics and enzyme modulation. This article provides an overview of its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bromine atom, a nicotinamide moiety, and a cyclohexyl group substituted with a fluoropyrimidine ether. Its molecular formula is C15H15BrFN3O3, with a molecular weight of 384.205 g/mol. The structural characteristics suggest potential interactions with biological targets, making it a candidate for therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.
- Impact on DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, which is critical in cancer cell proliferation .
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(pyridin-2-yl)nicotinamide | Pyridine ring instead of cyclohexane | Moderate kinase inhibition |
| 4-Bromo-N-(cyclopentyl)nicotinamide | Cyclopentane instead of cyclohexane | Anticancer activity |
| N-(3-Fluorophenyl)pyridine-2-carboxamide | Different aromatic substitution | Inhibitory effects on specific kinases |
The unique combination of the cyclohexane structure with the fluoropyrimidine moiety in this compound suggests distinct interactions and potentially enhanced biological activity compared to these analogs .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various cancer models:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 cells, with IC50 values significantly lower than those observed for conventional chemotherapeutics like 5-Fluorouracil (5-FU). For instance, one study reported IC50 values ranging from 0.87–12.91 μM for MCF-7 cells compared to 17.02 μM for 5-FU .
- Mechanistic Insights : The mechanism of action was further elucidated through caspase activation assays, indicating that treatment with this compound led to increased levels of active caspase 9, suggesting an induction of apoptosis in cancer cells .
- Comparative Efficacy : In comparative studies against established chemotherapeutics, the compound exhibited superior selectivity indices and growth inhibition rates in multiple cancer cell lines .
特性
IUPAC Name |
5-bromo-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O2/c17-11-5-10(6-19-7-11)15(23)22-13-1-3-14(4-2-13)24-16-20-8-12(18)9-21-16/h5-9,13-14H,1-4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQMXGYHIEEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














